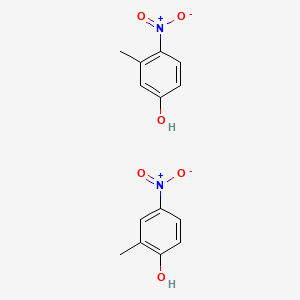
P-Nitrocresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Nitrocresol, also known as 4-nitro-3-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a derivative of cresol, where a nitro group is substituted at the para position relative to the hydroxyl group. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation Oxidation Method: This method involves the reaction of m-cresol with hydrochloric acid, sodium nitrite, and sodium hydroxide at a reaction temperature of approximately 0°C.
One-Step Nitrification: In this method, m-cresol is added dropwise to a solution of 20% nitric acid and 40% sodium nitrite at a temperature of 5 to 0°C.
Industrial Production Methods: The nitrosation oxidation method is preferred in industrial settings due to its higher yield and lower cost compared to the one-step nitrification method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: P-Nitrocresol can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas with a metal catalyst like palladium or platinum.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Quinones.
Reduction: P-Aminocresol.
Substitution: Various substituted nitrocresols depending on the electrophile used.
Scientific Research Applications
P-Nitrocresol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of p-nitrocresol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .
Comparison with Similar Compounds
Ortho-Nitrocresol (2-nitro-4-methylphenol): Similar structure but with the nitro group at the ortho position.
Meta-Nitrocresol (3-nitro-4-methylphenol): Similar structure but with the nitro group at the meta position.
P-Cresol (4-methylphenol): Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: P-Nitrocresol is unique due to the presence of both a hydroxyl group and a nitro group in the para position, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds .
Properties
CAS No. |
58882-68-1 |
|---|---|
Molecular Formula |
C14H14N2O6 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
2-methyl-4-nitrophenol;3-methyl-4-nitrophenol |
InChI |
InChI=1S/2C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11;1-5-4-6(8(10)11)2-3-7(5)9/h2*2-4,9H,1H3 |
InChI Key |
FVVBEMKXRUJJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])O.CC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















